molecular formula C10H15N3OS B13300304 N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B13300304
M. Wt: 225.31 g/mol
InChI Key: NGXFXKBFBWCKGI-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide hydrochloride is a small molecule chemical reagent supplied for research and development purposes. This compound features a piperidine-4-carboxamide core structure linked to a 5-methyl-1,3-thiazol-2-yl group. The hydrochloride salt form enhances the compound's stability and solubility for experimental use. Chemical & Physical Data CAS Number: 1351597-38-0 Molecular Formula: C10H16ClN3OS Molecular Weight: 261.77 g/mol SMILES: O=C(C1CCNCC1)NC2=NC=C(C)S2.[H]Cl Research Context and Potential Applications Compounds based on the aryl-thiazol-yl-piperidine scaffold are of significant interest in medicinal chemistry research. Specifically, structurally similar molecules have been identified as potent small molecule modulators of SMN2 protein expression, a key therapeutic target for Spinal Muscular Atrophy (SMA) . In this context, such compounds have demonstrated the ability to increase production of survival motor neuron (SMN) protein in reporter assays and patient-derived fibroblasts at low nanomolar concentrations, showing high selectivity over related targets . Furthermore, the piperidine-carboxamide motif is a versatile building block present in compounds investigated for various other biological activities, including as potential dual inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant in pain and inflammation research . Usage Notes This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions. For safe handling, refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C10H15N3OS/c1-7-6-12-10(15-7)13-9(14)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,12,13,14)

InChI Key

NGXFXKBFBWCKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Core Construction: Thiazole Ring Formation

The initial step in synthesizing N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves constructing the 1,3-thiazole ring substituted at the 5-position with a methyl group. The prevalent method employs the Hantzsch thiazole synthesis , which is well-established for heterocycle formation:

  • Starting Materials : α-Haloketones (e.g., α-bromo ketones) and thioamides or thioureas.
  • Reaction Conditions : Typically refluxed in solvents like ethanol or acetic acid, with sulfur sources such as elemental sulfur or thiourea.

Example Reaction:

α-Bromo ketone + Thioamide → 5-Methyl-1,3-thiazole-2-amine derivative

Recent modifications include using α-bromoketones generated via α-bromination of acetyl derivatives, as described in literature, which enhances regioselectivity and yields.

Functionalization of the Thiazole Ring: Methylation at the 5-Position

The methyl group at the 5-position can be introduced via selective methylation of the heterocycle, often using methyl iodide or dimethyl sulfate under basic conditions. Alternatively, methyl substitution can be achieved during the initial ring formation if the starting thiazole precursor already contains the methyl substituent.

Synthesis of the Piperidine-4-Carboxamide Fragment

The piperidine moiety is typically prepared via reduction of pyridine derivatives or cyclization of suitable amino precursors . The key step involves introducing the carboxamide functionality at the 4-position:

  • Method : Coupling of piperidine derivatives with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides).
  • Reagents : Use of coupling agents such as HATU , DCC (dicyclohexylcarbodiimide) , or EDC in the presence of bases like DIPEA .

Coupling of the Thiazole and Piperidine Units

The final assembly involves forming the amide linkage between the heterocyclic thiazole derivative and the piperidine-4-carboxylic acid derivative:

  • Reagents : Coupling agents such as HATU or DCC .
  • Conditions : Typically carried out in solvents like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or under gentle heating.
  • Procedure : Activation of the carboxylic acid on the piperidine fragment followed by nucleophilic attack from the heterocyclic amine.

Specific Synthetic Route Based on Literature

Stepwise Synthesis (Based on PMC Reference)

Step Description Reagents & Conditions Purpose
1 Isoxazole ring formation Oxime chloride + base + acetyl acetone Formation of isoxazole core
2 α-Bromination of acetyl group N-bromosuccinimide (NBS) Introduction of bromine at α-position
3 Thiazole ring formation Reaction with 4-thiocarbamoylpiperidine-1-carboxylic acid tert-butyl ester Cyclization to form thiazole
4 Carboxamide attachment Deprotection + coupling with amine Final linkage to piperidine

This four-step sequence emphasizes regioselective heterocycle synthesis and subsequent coupling, optimized for yield and purity.

Alternative Approaches

Process Optimization and Industrial Scale-up

  • Reagents : Use of green solvents (e.g., ethanol, ethyl acetate) and safer brominating agents .
  • Reaction conditions : Elevated temperatures for cyclization, controlled addition of reagents to prevent side reactions.
  • Purification : Chromatography or recrystallization, with attention to stereochemistry and impurity profiles.

Table 1: Summary of Key Reaction Conditions

Step Reagents Solvent Temperature Yield Remarks
Isoxazole formation Oxime chloride + Acetyl acetone + Base Dichloromethane Reflux 70-85% Regioselective
Bromination NBS DCM Room temp 65-75% Trace polybromination
Thiazole cyclization Thiocarbamoyl derivative DCM/DMF Room temp to 50°C 60-80% Cyclization efficiency
Coupling HATU + DIPEA DCM/DMF Room temp 70-90% High purity

In-Depth Research Findings and Validation

  • Mechanistic insights : The formation of the thiazole ring proceeds via nucleophilic attack of sulfur on the α-bromo ketone, followed by cyclization.
  • Yield optimization : Use of excess base during methylation and controlled addition of brominating agents reduces side products.
  • Structural confirmation : NMR, MS, and IR spectroscopy validate heterocycle formation and coupling success.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDK2, CDK7, and CDK9), which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and exhibit anti-cancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperidine Substitution Position
  • N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride
    • Differs by the amide linkage at the 3-position of the piperidine ring.
    • Molecular formula: C₁₀H₁₇Cl₂N₃OS (MW: 298.24 g/mol).
    • The altered substitution may affect conformational flexibility and target binding .
Heterocycle Replacement
  • 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

    • Replaces piperidine with an isoxazole ring.
    • Molecular formula: C₈H₈N₄O₂S (MW: 224.23 g/mol).
    • Isoxazole’s lower electronegativity compared to piperidine may reduce hydrogen-bonding capacity, altering solubility and target interactions .
  • N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

    • Substitutes the thiazole with an oxazole ring.
    • Molecular formula: C₁₀H₁₅N₃O₂ (MW: 209.24 g/mol).
    • Oxazole’s reduced sulfur content decreases molecular weight and may enhance metabolic stability .

Functional Group Modifications

Sulfonyl and Halogen Additions
  • N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide Incorporates a chlorothiophene and methylsulfonyl group. Molecular formula: C₁₄H₁₆ClN₃O₃S₃ (MW: 405.9 g/mol).
  • N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide Features thiophene substituents on both thiazole and pyridazine rings. Molecular formula: C₂₃H₂₃N₅OS₃ (MW: 481.7 g/mol).
Cytotoxicity
  • 4-((2-hydroxybenzylidene)-amino-N-(5-methyl-1,2-oxazol-3-yl) benzene sulfonamide (L1) and N-(1,3-thiazol-2-yl) analog (L3) exhibit IC₅₀ values of <10 µM against MDA-MB-231 breast cancer cells. Activity order: L1 (oxazole) > L3 (thiazole), highlighting heterocycle-dependent potency .
Enzyme Inhibition
  • N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) acts as a dual COX-1/COX-2 inhibitor (IC₅₀: ~9–11 µM), while 6b is COX-2-selective.
    • Methyl and methoxy groups on the thiazole ring modulate selectivity .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL)
N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide 241.31 1.2 0.15 (PBS, pH 7.4)
Piperidine-3-carboxamide analog 298.24 0.8 0.32 (PBS, pH 7.4)
Isoxazole derivative 224.23 1.5 0.08 (PBS, pH 7.4)
Chlorothiophene-sulfonyl analog 405.9 2.9 <0.01 (PBS, pH 7.4)

*Predicted using Molinspiration.

Biological Activity

N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a carboxamide group and a thiazole moiety. Its molecular formula is C11H14N2OSC_{11}H_{14}N_{2}OS with a molecular weight of approximately 225.31 g/mol. The presence of the thiazole ring is crucial for its biological activity, as it enhances the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, disrupting their proliferation.

Key Findings:

  • Mechanism of Action: The compound disrupts the cell cycle by inhibiting CDKs, leading to increased apoptosis in various cancer cell lines.
  • IC50 Values: Studies have shown IC50 values in the range of 1.61 to 1.98 µg/mL against certain cancer cell lines, indicating strong cytotoxic effects .

Antimicrobial Activity

In addition to its antitumor effects, this compound has demonstrated antimicrobial properties. It exhibits activity against a variety of pathogens, making it a potential candidate for treating infections.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): The compound has shown MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains .
  • Biofilm Inhibition: It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity.

Synthesis Steps:

  • Formation of the thiazole ring.
  • Introduction of the piperidine structure.
  • Attachment of the carboxamide group.

Comparative SAR Analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(4-methylthiazol-2-yl)piperidineThiazole ring; methyl substitutionAntimicrobialDifferent methyl substitution location
N-(5-bromo-thiazol-2-yl)piperidineBromo substitution on thiazoleAnticancer activityHalogenated variant enhances reactivity
N-(5-methylthiazol-2-yl)acetamideAcetamide instead of piperidineAntimicrobialAcetamide group changes polarity and solubility

This table illustrates how variations in substituents affect biological activity while maintaining core structural similarities with this compound.

Case Studies and Research Findings

Numerous studies have explored the biological activity of thiazole derivatives similar to this compound. For instance:

  • Antitumor Studies: A study demonstrated that compounds with similar thiazole structures showed significant cytotoxicity against human glioblastoma U251 cells and human melanoma WM793 cells .
  • Antimicrobial Studies: Another research highlighted that derivatives exhibited strong antimicrobial activities with promising results against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic coupling of a piperidine-4-carboxylic acid derivative with a thiazole amine. For example, amide bond formation using isobutyl chloroformate or carbodiimide-based coupling agents in anhydrous solvents (e.g., chloroform/DMF) under inert atmospheres (Ar/N₂) is common . Intermediates are characterized using LC-MS for mass verification and HPLC for purity assessment (>95%). Thiazole ring formation may involve cyclization of thiourea precursors with α-haloketones .

Q. How is the compound’s structural integrity validated in academic research?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming 3D structure and bond angles (e.g., C–N–S bond geometry in thiazole rings) . Complementary techniques include ¹H/¹³C NMR to verify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and FTIR for carbonyl (C=O, ~1650 cm⁻¹) and thiazole (C-S, ~680 cm⁻¹) functional groups .

Q. What solubility and stability profiles are critical for in vitro assays?

  • Methodological Answer : The compound is typically insoluble in water (<1 mg/mL) but dissolves in DMSO (≥19 mg/mL) . Stability studies under varying pH (4–9) and temperatures (4°C to 37°C) are conducted using HPLC to monitor degradation. Lyophilization is recommended for long-term storage .

Q. How is preliminary biological activity screened?

  • Methodological Answer : Initial screens focus on kinase inhibition (e.g., CDK2/7/9) using fluorescence-based ATPase assays (IC₅₀ values) . Cytotoxicity is assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), with dose-response curves (1–100 μM) to determine EC₅₀ .

Advanced Research Questions

Q. What strategies address low bioavailability in preclinical studies?

  • Methodological Answer : Bioisosteric replacement of the thiazole ring (e.g., oxazole or pyridine analogs) improves metabolic stability . Prodrug approaches, such as esterification of the carboxamide, enhance permeability in Caco-2 cell models. Pharmacokinetic studies in rodents (IV/PO administration) quantify AUC and half-life .

Q. How are crystallographic studies utilized to optimize target binding?

  • Methodological Answer : Co-crystallization with target proteins (e.g., CDK9) reveals key interactions: the piperidine ring occupies a hydrophobic pocket, while the thiazole nitrogen forms H-bonds with catalytic lysine residues . Molecular dynamics simulations (50 ns trajectories) validate binding stability .

Q. How can contradictory activity data across cell-based and enzymatic assays be resolved?

  • Methodological Answer : Discrepancies may arise from off-target effects or cell-specific metabolism. Use orthogonal assays (e.g., SPR for binding affinity vs. Western blot for target phosphorylation). CRISPR knockouts of the target protein in cell lines clarify mechanism-specific activity .

Q. What methods are employed to study structure-activity relationships (SAR) in analogs?

  • Methodological Answer : Systematic substitution of the piperidine-4-carboxamide (e.g., methyl, fluorine, or aryl groups) is tested for potency. Free-energy perturbation (FEP) calculations predict ΔΔG values for binding affinity changes. 3D-QSAR models (CoMFA/CoMSIA) correlate steric/electrostatic fields with IC₅₀ data .

Q. How is in vivo efficacy evaluated in disease models?

  • Methodological Answer : Xenograft models (e.g., murine leukemia) assess tumor growth inhibition. Dosing regimens (10–50 mg/kg, IP/PO) are optimized using LC-MS/MS plasma monitoring. Histopathology evaluates off-target toxicity in liver/kidney .

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